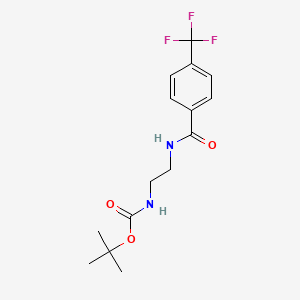

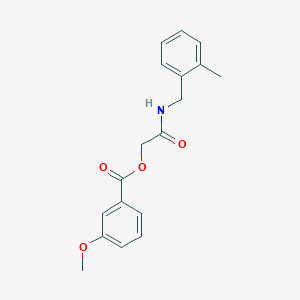

1-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-3-(m-tolyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-3-(m-tolyl)urea is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, and its mechanism of action has been extensively investigated. In

Scientific Research Applications

Flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas as Acetylcholinesterase Inhibitors

A series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas was synthesized to investigate antiacetylcholinesterase activity, aiming to optimize the spacer length for enhancing conformational flexibility and interaction with enzyme hydrophobic binding sites. This research demonstrated that certain structural modifications could result in compounds with high inhibitory activities against acetylcholinesterase, suggesting potential applications in treating diseases related to enzyme malfunction such as Alzheimer's disease (Vidaluc et al., 1995).

Urea and Methylamine Mixture as Osmolytes

Organisms utilize a combination of urea and methylamines as osmolytes to stabilize proteins under environmental water stress. This study on the thermodynamic compensation of urea and trimethylamine N-oxide (TMAO) interactions with proteins provides insight into the adaptive mechanisms of marine organisms to harsh environmental conditions, contributing to our understanding of biochemical adaptation and protein stability (Lin & Timasheff, 1994).

Synthesis of N-(1-oxyl-2,2,5,5-tetramethylpyrrolin-3-yl)-N′-(3-aryl-5-mercapto-1,2,4-triazol-4-yl)ureas

The research on synthesizing urea derivatives highlights the exploration of novel compounds with potential biological activities. This synthesis pathway reveals insights into nucleophilicity and the potential for creating new molecules with specific targeting abilities or interactions (Zhang et al., 2000).

Inhibition of Soluble Epoxide Hydrolase

Studies on 1,3-disubstituted ureas possessing a piperidyl moiety have shown significant potential as inhibitors of human and murine soluble epoxide hydrolase (sEH), with implications for reducing inflammatory pain. The research identifies structure-activity relationships and pharmacokinetics, providing a foundation for developing new analgesics (Rose et al., 2010).

Corrosion Inhibition by Urea-Derived Mannich Bases

Urea-derived Mannich bases have been studied for their corrosion inhibition properties on mild steel surfaces in acidic environments. This research contributes to the development of cost-effective corrosion inhibitors, vital for industrial applications and the protection of infrastructure (Jeeva et al., 2015).

properties

IUPAC Name |

1-(3-methylphenyl)-3-[[1-(thian-4-yl)piperidin-4-yl]methyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3OS/c1-15-3-2-4-17(13-15)21-19(23)20-14-16-5-9-22(10-6-16)18-7-11-24-12-8-18/h2-4,13,16,18H,5-12,14H2,1H3,(H2,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMLBDEFMWPAWHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NCC2CCN(CC2)C3CCSCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2727111.png)

![5-chloro-2-methoxy-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2727113.png)

![N-(3,4-dimethylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2727119.png)

![N-(1-cyanocyclopentyl)-2-(3-{[(6-methylpyridin-2-yl)amino]methyl}pyrrolidin-1-yl)acetamide](/img/structure/B2727121.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide](/img/structure/B2727126.png)

![2-Imidazo[1,5-a]pyridin-1-ylacetic acid](/img/structure/B2727129.png)

![N-benzyl-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2727130.png)

![ethyl 2-(2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)thiazol-4-yl)acetate](/img/structure/B2727133.png)